

A Comparative Guide to the Hirshfeld Surface Analysis of Adamantane Derivatives

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Compound of Interest

Compound Name: 2-Adamantanethiol

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Adamantane, with its rigid and lipophilic cage-like structure, is a valuable scaffold in medicinal chemistry and crystal engineering. Its derivatives have found applications as antiviral, anti-diabetic, and neuroprotective agents. The therapeutic efficacy and solid-state properties of these compounds are intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their crystal packing. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these intermolecular interactions, providing crucial insights for drug design and polymorphism prediction.

This guide provides a comparative analysis of the Hirshfeld surface of three distinct adamantane derivatives, offering a quantitative breakdown of their intermolecular contacts. It also details the experimental protocol for conducting such an analysis and presents a visual workflow of the process.

Comparison of Intermolecular Contacts in Adamantane Derivatives

The following table summarizes the percentage contributions of the most significant intermolecular contacts for three adamantane derivatives, as determined by Hirshfeld surface analysis. These derivatives are:

- Compound I: 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea

- Compound II: 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole[1]
- Compound III: 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole[2]

Intermolecular Contact	Compound I (%)	Compound II (%)	Compound III (%)
H...H	54.4	56.7	47.9
C...H/H...C	19.9	15.1	18.0
O...H/H...O	11.7	5.3	-
S...H/H...S	7.9	-	5.5
N...H/H...N	4.3	6.7	9.7
F...H/H...F	-	8.8	-
Cl...H/H...Cl	-	-	8.8
C...C	-	2.9	3.7
N...C/C...N	-	2.1	-
S...C/C...S	-	-	2.7

Analysis of Intermolecular Interactions:

The data reveals that H...H interactions are the most significant contributor to the crystal packing in all three derivatives, accounting for over half of the total surface contacts in Compounds I and II, and nearly half in Compound III. This is expected due to the hydrogen-rich nature of the adamantane cage.

C...H/H...C contacts, representing van der Waals forces, are the second most prevalent interaction in all three compounds, highlighting their importance in the overall crystal cohesion.

The presence of heteroatoms in the derivatives leads to more specific interactions. For instance, O...H/H...O contacts, indicative of hydrogen bonding, are significant in Compound I, which features a carbonyl and a hydroxyl group. In contrast, these interactions are less prominent in Compound II and absent in the provided data for Compound III.

S...H/H...S interactions are notable in Compounds I and III, which both contain sulfur atoms. Similarly, the presence of nitrogen atoms in all three structures gives rise to N...H/H...N contacts.

Halogen bonding is also observed, with F...H/H...F interactions in Compound II and Cl...H/Cl...H interactions in Compound III contributing significantly to their crystal packing.

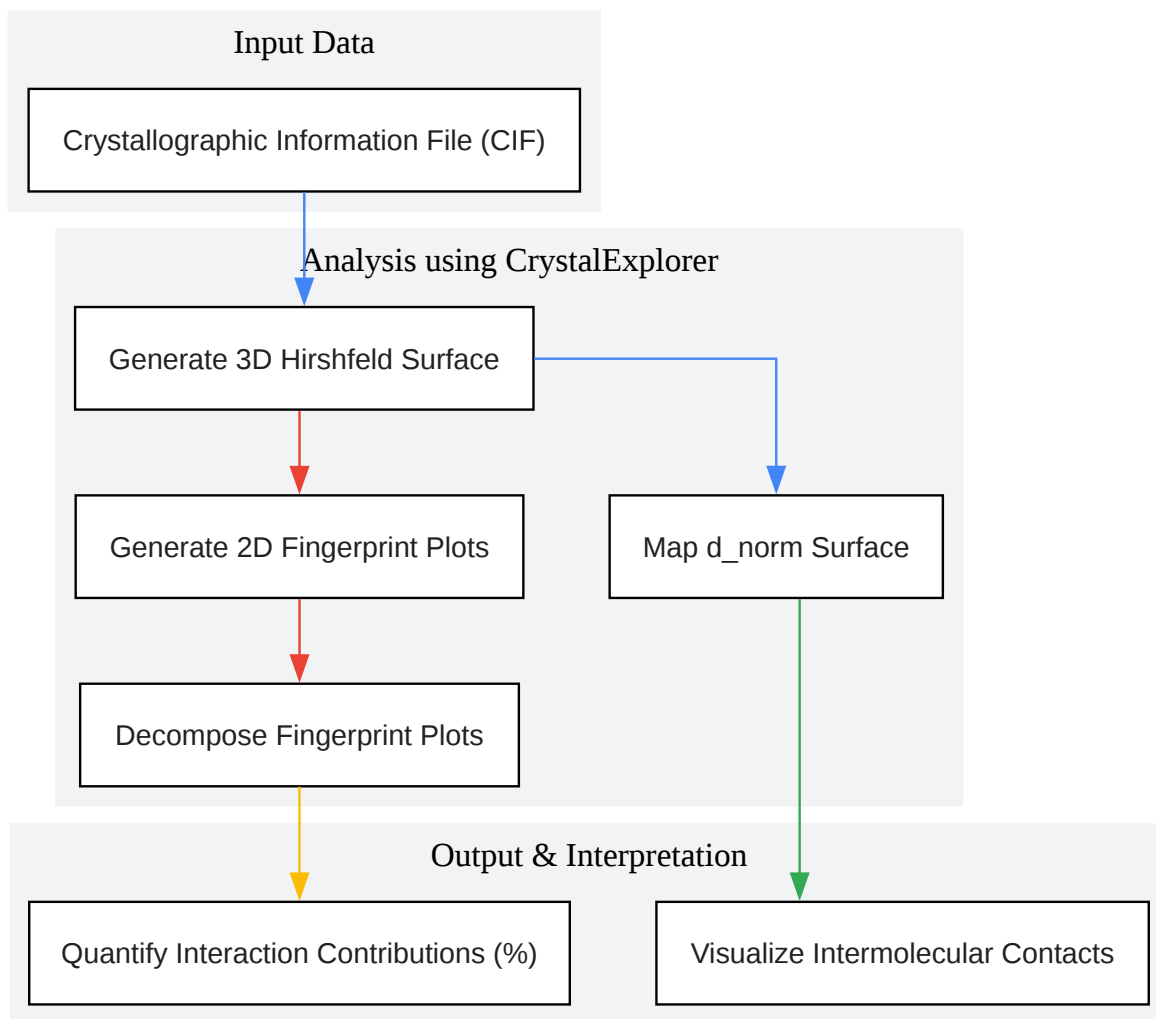
Experimental Protocol for Hirshfeld Surface Analysis

The following is a generalized methodology for performing Hirshfeld surface analysis using the CrystalExplorer software.

- Crystallographic Information File (CIF) Procurement: A CIF file, obtained from single-crystal X-ray diffraction, is the primary requirement. This file contains the atomic coordinates and unit cell parameters of the crystal structure.
- Software: The analysis is performed using the CrystalExplorer software.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Hirshfeld Surface Generation:
 - The CIF file is opened in CrystalExplorer.
 - A molecule within the asymmetric unit is selected.
 - The Hirshfeld surface is generated. The surface is defined as the region where the contribution of the promolecule's electron density to the procrystal's electron density is equal to or greater than 0.5.[\[6\]](#)
- Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize intermolecular interactions. A key property is the normalized contact distance (dnorm), which is calculated using the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms.
 - Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii).

- White areas represent contacts at the van der Waals separation.
- Blue regions indicate contacts longer than the van der Waals separation.
- 2D Fingerprint Plots: These plots are a two-dimensional representation of the Hirshfeld surface, plotting d_e versus d_i . They provide a quantitative summary of the intermolecular contacts.
 - The plots can be decomposed to show the contribution of specific atom pairs to the overall surface.
 - The percentage contribution of each interaction type is calculated from these decomposed fingerprint plots.

Workflow for Hirshfeld Surface Analysis



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